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molecular formula C11H15F B8486915 3-Tert-butyl-4-fluorotoluene

3-Tert-butyl-4-fluorotoluene

Cat. No. B8486915
M. Wt: 166.23 g/mol
InChI Key: BEDOFFVZLFLNPY-UHFFFAOYSA-N
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Patent
US06586630B1

Procedure details

To a solution of aluminum chloride (8.1 g, 60.7 mmol) in carbon disulfide (60 ml), 4-fluorotoluene (6.0 g, 54.5 mmol) was added and then under cooling with ice, tert-butyl chloride (6.0 ml, 54.5 mmol) was added, followed by stirring for 10 min. The reaction mixture was poured into ice water and extracted with methylene chloride. The organic layer was washed with saturated brine, dried over sodium sulfate and evaporated under reduced pressure to remove the solvent. The thus obtained residue was subjected to silica gel column chromatography (developing solvent: n-hexane) to give the titled compound (5.92 g, 63%).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1.[C:13](Cl)([CH3:16])([CH3:15])[CH3:14]>C(=S)=S>[C:13]([C:7]1[CH:8]=[C:9]([CH3:12])[CH:10]=[CH:11][C:6]=1[F:5])([CH3:16])([CH3:15])[CH3:14] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1F)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.92 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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